![molecular formula C5H9ClO B045304 5-Chloro-2-pentanone CAS No. 5891-21-4](/img/structure/B45304.png)
5-Chloro-2-pentanone
Overview
Description
5-Chloro-2-pentanone is a chemical compound with the molecular formula C5H9ClO . It is also known by other names such as 1-Chloro-4-pentanone, 3-Chloropropyl methyl ketone, 3-Acetylpropyl chloride, and 5-chloropentan-2-one . It is used in the preparation of destructible surfactants and is commonly used as a solvent and intermediate in the production of pharmaceuticals, agrochemicals, and fragrances .
Synthesis Analysis
5-Chloro-2-pentanone can be synthesized from 3-acetyl-1-propanol using bis(trichloromethyl)carbonate (triphosgene, BTC) as the efficient chlorine source . The reaction conditions, such as temperature, time, mole ratio, solvent as well as initiator were optimized. Experiment results showed that the yield of 5C2P reached a maximum of 97.93% in 1,2-dichloroethane at 80 °C after 2 h under the initiation of N,N-dimethylacetamide, and the optimal molar ratio of 3-acetyl-1-propanol to BTC was 1:0.4 .Molecular Structure Analysis
The molecular structure of 5-Chloro-2-pentanone can be viewed as a 2D Mol file or as a computed 3D SD file . The molecular weight of the compound is 120.577 .Chemical Reactions Analysis
The reaction of 5-Chloro-2-pentanone involves the conversion of 3-acetyl-1-propanol to 5C2P using bis(trichloromethyl)carbonate (triphosgene, BTC) as the efficient chlorine source . An intermediate product of 1-(dimethylamino)ethyl carbonochloridate was observed, and its chemical structure was characterized .Physical And Chemical Properties Analysis
5-Chloro-2-pentanone has a molecular weight of 120.577 . More detailed physical and chemical properties could not be found in the search results.Scientific Research Applications
Pharmaceutical Intermediate
5-Chloro-2-pentanone (5C2P) is an important organic reagent used as a pharmaceutical intermediate for the preparation of therapeutic anti-COVID-19 drugs . It has been successfully used to synthesize some valuable medicine components, such as quinoline, chloroquine and quinolone drugs .
Synthesis of Octamethol
5C2P is also used as a raw material for the synthesis of octamethol and related compounds .
Precursor for Antibacterial Agents
5C2P is a precursor of many antibacterial agents . It plays a crucial role in the synthesis of these agents, contributing to the fight against bacterial infections.
Pesticide Production
In addition to its role in medicine, 5C2P is also used in the production of pesticides . This highlights its importance in agriculture, helping to protect crops from pests.
Preparation of Destructible Surfactants
5C2P is used in the preparation of destructible surfactants . These surfactants can break down under certain conditions, making them useful in a variety of industrial applications.
Chemical Reactions
In chemical reactions, 5C2P can be cyclised with hydrazine . This property allows it to participate in a wide range of chemical transformations, further expanding its utility in scientific research.
Safety And Hazards
5-Chloro-2-pentanone is considered hazardous. It is a combustible liquid and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
5-Chloro-2-pentanone is a precursor of many antibacterial agents and pesticides. It has been successfully used to synthesize some valuable medicine components, such as quinoline, chloroquine, and quinolone drugs . It also plays a central role in weed and pest control . Due to the broad application prospects of 5C2P, some research groups have done in-depth research on its preparation .
properties
IUPAC Name |
5-chloropentan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO/c1-5(7)3-2-4-6/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVRIEWDDMODMGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9064053 | |
Record name | 2-Pentanone, 5-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9064053 | |
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Molecular Weight |
120.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-pentanone | |
CAS RN |
5891-21-4 | |
Record name | 5-Chloro-2-pentanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5891-21-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Pentanone, 5-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005891214 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Chloro-2-pentanone | |
Source | DTP/NCI | |
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Record name | 5-Chloro-2-pentanone | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8427 | |
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Record name | 2-Pentanone, 5-chloro- | |
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Record name | 2-Pentanone, 5-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9064053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloropentan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.059 | |
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Record name | 5-Chloro-2-pentanone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4XZG82VP5 | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: 5-Chloro-2-pentanone, also known as 5-chloropentan-2-one, is an aliphatic chloroketone. Its molecular formula is C5H9ClO.
ANone: The molecular weight of 5-chloro-2-pentanone is 120.57 g/mol.
A: While the provided research doesn't specify detailed spectroscopic data, the refractive index of 5-chloro-2-pentanone has been measured and correlated for binary systems at 25°C. []
ANone: 5-Chloro-2-pentanone can be synthesized through various methods:
- Ring-opening chlorination: 2-methylfuran undergoes hydrogenation followed by ring-opening chlorination with hydrochloric acid. [] This method is considered environmentally friendly as it minimizes waste generation.
- Chlorination of 2-acetyl-γ-butyrolactone: Reaction with hydrochloric acid yields 5-chloro-2-pentanone. [] This method is cost-effective due to the readily available starting material.
- Chlorination of 3-acetyl-1-propanol: Triphosgene serves as an efficient chlorination reagent in this synthesis. []
ANone: 5-Chloro-2-pentanone is primarily used as a versatile building block in organic synthesis:
- Intermediate for cyclopropyl methyl ketone: It is cyclized with caustic soda to produce cyclopropyl methyl ketone, an important intermediate in various chemical processes. [, , ]
- Synthesis of heterocyclic compounds: It reacts with hydrazines to produce 1-aza-6,7-dehydrotropanes, [] and with 2-(1H-benzo[d]imidazol-2-yl)anilines to synthesize benzo[4,5]imidazo[1,2-c]pyrrolo[1,2-a]quinazoline derivatives. []
- Synthesis of pyrrolidines and tetrahydrofurans: It serves as a precursor in the diastereoselective synthesis of 1,2,3-trisubstituted pyrrolidines and 2,3-disubstituted tetrahydrofurans. []
- Preparation of Panobinostat: It reacts with phenylhydrazine as a starting material in the multistep synthesis of Panobinostat, a histone deacetylase inhibitor. []
ANone: The carbonyl group significantly impacts the reactivity of 5-chloro-2-pentanone, especially in elimination reactions:
- Neighboring group participation: During pyrolysis, the carbonyl group at the γ-position to the C-Cl bond participates in the reaction mechanism, specifically in a five-membered cyclic transition state. This anchimeric assistance by the carbonyl group facilitates the elimination process and influences the reaction rate. [, ]
ANone: Studies have investigated the gas-phase elimination kinetics of 5-chloro-2-pentanone.
- Unimolecular elimination: The reaction follows first-order kinetics, suggesting a unimolecular elimination mechanism. []
- Influence of carbonyl group: The presence of the carbonyl group leads to a faster elimination rate compared to similar chloroketones without carbonyl groups, highlighting the significance of neighboring group participation. []
ANone: Yes, electronic structure methods have been employed to study the gas-phase elimination kinetics of 5-chloro-2-pentanone:
- Theoretical calculations: Density functional theory (DFT) calculations using B3LYP, MPW91PW91, and PBEPBE functionals with different basis sets, along with MP2 calculations, were performed. []
- Mechanistic insights: Calculations suggest a five-membered cyclic transition state, supporting the anchimeric assistance of the carbonyl group in the elimination process. []
ANone: Yes, several studies have investigated the behavior of 5-chloro-2-pentanone in binary mixtures:
- Vapor-liquid equilibria and densities: Binary mixtures of 5-chloro-2-pentanone with n-hexane, toluene, and ethylbenzene were analyzed for their vapor-liquid equilibria and density properties. []
- Predictive modeling: The UNIFAC model was used to predict the vapor-liquid equilibrium behavior of 5-chloro-2-pentanone with chloroalkanes and hydrocarbons. The model showed varying accuracy depending on the size and type of the second component. []
- Refractive index: Binary mixtures with ethylbenzene have been investigated for their refractive index properties. []
ANone: While specific toxicological data aren't provided in the research, handling 5-chloro-2-pentanone requires caution as with many organic halides:
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